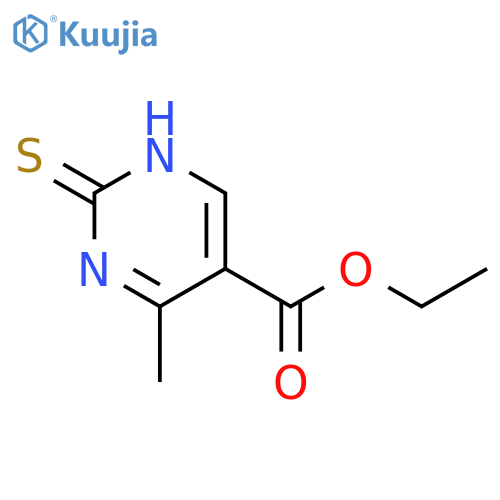

Cas no 81633-30-9 (ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate)

ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-methyl-2-thioxo-1,2-dihydro-5-pyrimidinecarboxylate

- 4-METHYLTHIOPHENE-2-CARBOXYLIC ACID

- BUTTPARK 9915-30

- 4-methyl-thiophene-2-carboxylic acid

- 2-Carboxy-4-methylthiophene

- ethyl 4-methyl-2-thioxo-1H-pyrimidine-5-carboxylate

- 4-methyl thiophene-2-carboxylic acid

- 4-Methyl-2-thioxo-1,2-dihydro-pyrimidin-5-carbonsaeure-aethylester

- 4-methyl-2-thioxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester

- 4-methyl-2-thiophene-carboxylic acid

- ASINEX-REAG BAS 07664671

- 4-Methyl-thiophen-2-carbonsaeure

- 4-methyl-2-thiopene carboxylic acid

- ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate

-

- インチ: InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13)

- InChIKey: MYPYQLBZRNQYSF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CN=C(N=C1C)S

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1725508-1g |

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate |

81633-30-9 | 98% | 1g |

¥5500.00 | 2024-07-28 | |

| A2B Chem LLC | AI56712-250mg |

Ethyl 4-methyl-2-sulfanylpyrimidine-5-carboxylate |

81633-30-9 | 95% | 250mg |

$308.00 | 2024-04-19 | |

| 1PlusChem | 1P00IDNS-250mg |

ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate |

81633-30-9 | 95% | 250mg |

$290.00 | 2024-04-21 | |

| 1PlusChem | 1P00IDNS-100mg |

ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate |

81633-30-9 | 95% | 100mg |

$162.00 | 2024-04-21 | |

| Chemenu | CM123852-1g |

ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate |

81633-30-9 | 95%+ | 1g |

$*** | 2023-05-29 | |

| TRC | B441510-100mg |

ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate |

81633-30-9 | 100mg |

$ 275.00 | 2022-06-07 | ||

| TRC | B441510-50mg |

ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate |

81633-30-9 | 50mg |

$ 185.00 | 2022-06-07 | ||

| A2B Chem LLC | AI56712-1g |

Ethyl 4-methyl-2-sulfanylpyrimidine-5-carboxylate |

81633-30-9 | 95% | 1g |

$923.00 | 2024-04-19 | |

| abcr | AB487038-250mg |

Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate, 95%; . |

81633-30-9 | 95% | 250mg |

€637.70 | 2025-02-15 | |

| Aaron | AR00IDW4-1g |

ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate |

81633-30-9 | 95% | 1g |

$815.00 | 2023-12-15 |

ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

ethyl 2-mercapto-4-methylpyrimidine-5-carboxylateに関する追加情報

Research Brief on Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate (CAS: 81633-30-9) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate (CAS: 81633-30-9) is a pyrimidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential drug candidates. Its unique structural features, such as the mercapto and carboxylate functional groups, make it a valuable building block for the development of novel therapeutic agents. Recent studies have explored its role in the synthesis of kinase inhibitors, antimicrobial agents, and other pharmacologically relevant compounds.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate as a precursor for the development of selective kinase inhibitors. The study demonstrated that modifications to the pyrimidine core could yield compounds with high affinity for specific kinase targets, offering potential therapeutic benefits in cancer and inflammatory diseases. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the compound's structure, resulting in improved pharmacokinetic properties and target specificity.

Another notable application of ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate was highlighted in a 2022 study published in Bioorganic & Medicinal Chemistry Letters. The research team utilized this compound as a starting material for the synthesis of novel antimicrobial agents. The resulting derivatives exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The study emphasized the importance of the mercapto group in enhancing the compounds' binding affinity to bacterial targets, thereby improving their efficacy.

Recent advancements in synthetic methodologies have also facilitated the efficient production of ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate. A 2023 report in Organic Process Research & Development described a scalable and cost-effective synthesis route for this compound, which is critical for its industrial application. The optimized process involved a one-pot reaction with high yield and purity, addressing previous challenges related to scalability and environmental impact.

In addition to its role in drug discovery, ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate has been explored in chemical biology for the development of probes and tools. A 2021 study in Chemical Communications demonstrated its utility in the design of fluorescent probes for detecting reactive oxygen species (ROS) in cellular systems. The probe's ability to selectively interact with ROS highlights the compound's potential in diagnostic and imaging applications.

Looking ahead, ongoing research is expected to further elucidate the therapeutic potential of ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate and its derivatives. Collaborative efforts between academia and industry are likely to drive innovations in its synthesis and application, paving the way for new breakthroughs in chemical biology and pharmaceutical development. The compound's versatility and promising biological activity make it a focal point for future studies in these fields.

81633-30-9 (ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate) 関連製品

- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)

- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)

- 886931-79-9(N-(3-acetylphenyl)-2-{5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 2648929-33-1((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)

- 941867-54-5(1-(2-Thienylsulfonyl)prolyl chloride)

- 1150618-10-2(5-Fluoro-2-methoxymethyl-pyrimidin-4-ol)

- 1705864-77-2(N-[2-(3-Fluorophenyl)-2-methoxyethyl]benzo[b]thiophene-2-carboxamide)

- 1214325-43-5(Methyl 3-nitro-5-(pyridin-3-yl)benzoate)

- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)

- 2138174-02-2(tert-butyl N-{7-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)